6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one; hydrochloride is a complex organic compound characterized by its intricate structure, which includes a benzo[cd]indole core and multiple functional groups. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry, particularly for its interactions with various biological targets.
DR 4485 hydrochloride acts as an antagonist at the 5-HT7 receptor. When serotonin binds to the 5-HT7 receptor, it triggers a cellular signaling cascade. DR 4485 hydrochloride competes with serotonin for binding to the receptor. By occupying the binding site, it prevents serotonin from activating the receptor and its downstream signaling pathway []. This allows researchers to investigate the specific functions mediated by 5-HT7 receptor activation.
The chemical reactivity of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one can be explored through various synthetic pathways. Key reactions may include:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Research into the biological activity of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one indicates its potential as a selective agonist for dopamine receptors. Specifically, it has shown significant activity at the D3 dopamine receptor, which is implicated in various neurological disorders. The compound's selectivity and potency make it a candidate for further investigation in treating conditions such as schizophrenia and Parkinson's disease .
Synthesis of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one can be achieved through several methods:
The specific conditions and reagents used will vary based on the desired yield and purity of the final product.
This detailed exploration highlights the significance of this compound in medicinal chemistry and its potential role in developing new therapeutic agents targeting dopamine-related disorders.
Studies investigating the interactions of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one with biological targets have revealed its selective binding affinity to dopamine receptors. The compound's interactions are characterized by:
Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in potential therapeutic applications.
Several compounds share structural or functional similarities with 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-chloroindole derivative | Contains an indole core | D3 receptor agonist |
5-methoxytryptamine | Tryptamine analog | Serotonin receptor activity |
1-methylpyrrolidine derivative | Pyrrolidine ring | Neuroactive properties |
The uniqueness of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one lies in its specific combination of chloro-substituents and the benzo[cd]indole framework that enhances its selectivity towards dopamine receptors compared to other compounds
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